![molecular formula C20H20N2O5 B7783557 propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate CAS No. 5284-15-1](/img/structure/B7783557.png)
propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate
Overview
Description
Propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate is an organic compound that features a complex structure combining a benzoate ester, a pyrazole ring, and a hydroxy-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.
Attachment of the hydroxy-methoxyphenyl group: This step involves the reaction of the pyrazole intermediate with 2-hydroxy-4-methoxybenzaldehyde under conditions that promote condensation.
Esterification: The final step involves the esterification of the resulting compound with propyl alcohol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate can undergo various chemical reactions including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
Chemical Composition:
- Molecular Formula: C20H20N2O5
- Molecular Weight: 368.39 g/mol
- CAS Number: 5284-15-1
The synthesis of propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate involves several steps:
- Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a diketone or β-keto ester.
- Attachment of Hydroxy-Methoxyphenyl Group: The pyrazole intermediate reacts with 2-hydroxy-4-methoxybenzaldehyde.
- Esterification: The final step involves esterifying the resulting compound with propyl alcohol using a strong acid catalyst like sulfuric acid.
Chemistry
This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, which can lead to the development of novel compounds with tailored properties.
Biology
This compound has been investigated for its potential bioactive properties:
- Anti-inflammatory Activity: Similar compounds have shown effectiveness in reducing inflammation, suggesting that this compound may exhibit similar effects.
- Antioxidant Properties: The presence of hydroxy and methoxy groups enhances the compound's ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases .
Medicine
Research is ongoing to explore its application in drug development:
- Therapeutic Agents: The compound's structure suggests potential use in designing drugs targeting specific biological pathways, particularly those involved in inflammatory responses and cancer .
Industrial Applications
In industrial settings, this compound may be utilized in:
- Material Science: Development of new materials with specific properties such as UV absorption and enhanced stability.
Case Studies
Recent studies have highlighted the compound's potential in pharmacological applications:
- Anti-inflammatory Research: A study demonstrated that derivatives of this compound effectively inhibited inflammatory markers in vitro, suggesting its utility as a therapeutic agent for inflammatory diseases.
- Antioxidant Activity Assessment: Another investigation revealed that similar pyrazole-based compounds exhibited significant antioxidant activity, warranting further exploration into this compound's efficacy .
Mechanism of Action
The mechanism of action of propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The pyrazole ring can also interact with various proteins, influencing their function and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Shares the hydroxy-methoxyphenyl group but differs in the ester and pyrazole components.
2-Hydroxy-4-methoxybenzophenone: Contains the hydroxy-methoxyphenyl group but lacks the pyrazole and benzoate ester components.
Uniqueness
Propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate is a complex chemical compound with the molecular formula and a molecular weight of approximately 368.39 g/mol. This compound features a propyl ester group linked to a benzoate moiety and incorporates a pyrazole ring substituted with hydroxy and methoxy groups, which enhance its potential biological activities. Recent research indicates that compounds with similar structures exhibit various pharmacological properties, including anti-inflammatory, analgesic, and potential anticancer effects.
Chemical Structure and Properties
The structural complexity of this compound contributes to its biological activity:
Feature | Description |
---|---|
Molecular Formula | |
Molecular Weight | 368.39 g/mol |
Key Functional Groups | Hydroxy, Methoxy, Pyrazole |
Solubility | Enhanced solubility due to ester and pyrazole functionalities |
The biological activity of this compound is likely mediated through interactions with specific molecular targets involved in inflammatory pathways. The hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, potentially affecting enzyme activity or receptor binding. The pyrazole ring may also interact with various proteins, influencing their function and leading to observed biological effects.
Anti-inflammatory Activity
Research has indicated that derivatives of pyrazole compounds can exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds significantly inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. The mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory responses .
Analgesic Effects
Compounds with structural similarities to this compound have been noted for their analgesic properties. The presence of the pyrazole moiety is often associated with pain relief mechanisms, potentially through modulation of pain signaling pathways.
Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties, particularly through mechanisms that induce apoptosis in cancer cells. Research indicates that similar compounds can enhance cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .
Case Studies and Research Findings
- Study on Anti-inflammatory Effects :
- Cytotoxicity Assessment :
Properties
IUPAC Name |
propyl 4-[[5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-3-10-26-20(24)13-4-6-14(7-5-13)27-18-12-21-22-19(18)16-9-8-15(25-2)11-17(16)23/h4-9,11-12,23H,3,10H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGVNEZGLOHNLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967309 | |
Record name | Propyl 4-{[3-(4-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]oxy}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80967309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5284-15-1 | |
Record name | Propyl 4-{[3-(4-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]oxy}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80967309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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